molecular formula C12H17NO2 B7869017 N,N-diethyl-2-(3-hydroxyphenyl)acetamide

N,N-diethyl-2-(3-hydroxyphenyl)acetamide

Cat. No.: B7869017
M. Wt: 207.27 g/mol
InChI Key: XVFIBTPRGKFGEI-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(3-hydroxyphenyl)acetamide is a substituted acetamide derivative characterized by a hydroxyl group at the meta position of the phenyl ring and diethylamine substituents on the acetamide nitrogen. The 3-hydroxyphenyl group is critical for hydrogen bonding and interactions with biological targets, distinguishing it from other substituted acetamides .

Properties

IUPAC Name

N,N-diethyl-2-(3-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)9-10-6-5-7-11(14)8-10/h5-8,14H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFIBTPRGKFGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-hydroxyphenyl)acetamide can be achieved through various methods. One common approach involves the reaction of 3-hydroxyacetophenone with diethylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxyacetophenone.

    Reduction: Formation of 3-hydroxyphenylethanol.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

N,N-diethyl-2-(3-hydroxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the manufacture of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the diethyl groups enhance its lipophilicity, facilitating its interaction with lipid membranes. The compound may modulate enzymatic activities or receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of N,N-diethyl-2-(3-hydroxyphenyl)acetamide can be inferred through comparisons with its analogs (Table 1). Key differences arise from substituent variations on the phenyl ring or acetamide backbone, which influence solubility, bioavailability, and target specificity.

Table 1: Structural and Functional Comparison of N,N-Diethylacetamide Derivatives

Compound Name Substituent(s) Molecular Weight Key Applications/Findings Reference
This compound 3-hydroxyphenyl 237.29 (calc.) Hypothesized enhanced repellency due to H-bonding capability (inferred from analogs)
N,N-Diethyl-2-(3-methylphenyl)acetamide 3-methylphenyl 219.32 Mosquito repellent (Aedes aegypti), 87% efficacy at 4 hours (20 mg/cm²)
N,N-Diethyl-2-(4-methoxyphenyl)acetamide 4-methoxyphenyl 249.34 Lower repellency (62%) compared to methyl/hydroxyl analogs due to reduced polarity
N,N-Diethyl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide 3-CF₃-tetrahydroindazole 343.37 Inhibitor of Trypanosoma brucei trypanothione synthetase (IC₅₀ = 1.2 µM)
[18F]DPA-714 (pyrazolo[1,5-a]pyrimidine acetamide) 4-(2-fluoroethoxy)phenyl 415.47 Radioligand for translocator protein (TSPO) imaging in neuroinflammation
N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide 3-hydroxyphenyl + thiazole 234.28 c-Abl kinase activator (42% yield in synthesis; biological activity under investigation)

Substituent Effects on Bioactivity

  • Hydroxyl vs. Methyl/Methoxy Groups :

    • The 3-hydroxyphenyl group in this compound likely enhances repellent efficacy compared to methyl or methoxy analogs due to hydrogen bonding with insect olfactory receptors .
    • In contrast, methoxy groups (e.g., 4-methoxyphenyl) reduce repellency by increasing hydrophobicity, limiting interactions with aqueous biological environments .
  • Heterocyclic Modifications :

    • Replacement of the phenyl ring with indazole () or pyrazolo-pyrimidine () shifts activity toward enzyme inhibition or neuroimaging, demonstrating scaffold versatility.

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